molecular formula C20H29NO3 B1678078 Oxyclipine CAS No. 4354-45-4

Oxyclipine

Cat. No.: B1678078
CAS No.: 4354-45-4
M. Wt: 331.4 g/mol
InChI Key: LCFBCKSQWVQIBY-QSVWIEALSA-N
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Description

Propenzolate is a chemical compound known for its anticholinergic properties. It is primarily used as an antispasmodic agent to alleviate gastrointestinal motility disorders. The compound is also referred to by its chemical name, α-cyclohexyl-α-hydroxybenzeneacetic acid 1-methyl-3-piperidinyl ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propenzolate can be synthesized through a multi-step process involving the esterification of α-cyclohexyl-α-hydroxybenzeneacetic acid with 1-methyl-3-piperidinol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of propenzolate involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Propenzolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted esters with different functional groups .

Scientific Research Applications

Propenzolate has a wide range of applications in scientific research:

Mechanism of Action

Propenzolate exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. It binds to the muscarinic receptors in the gastrointestinal tract, inhibiting the action of acetylcholine and thereby reducing smooth muscle contractions. This leads to a decrease in gastrointestinal motility and alleviation of spasms .

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another anticholinergic agent used for similar therapeutic purposes.

    Scopolamine: Known for its antispasmodic and antiemetic properties.

    Hyoscyamine: Used to treat various gastrointestinal disorders.

Uniqueness of Propenzolate

Propenzolate is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and a targeted mechanism of action. Its efficacy in treating gastrointestinal motility disorders and its potential as an antidote for organophosphorus poisoning make it a valuable compound in both clinical and research settings .

Properties

CAS No.

4354-45-4

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

[(3R)-1-methylpiperidin-3-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C20H29NO3/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3/t18-,20?/m1/s1

InChI Key

LCFBCKSQWVQIBY-QSVWIEALSA-N

Isomeric SMILES

CN1CCC[C@H](C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O

SMILES

CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oxyclipine;  BRN 1437277;  JB 840;  Propenzolate;  Oxyclipinum;  Oxiclipina; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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